N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,6-difluorobenzamide
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Overview
Description
Compounds with similar structures often have similar properties. For example, compounds with a thiazole ring (a ring containing nitrogen and sulfur) often exhibit biological activity, and the ethoxyphenyl group (a phenyl ring with an ethoxy group attached) is a common feature in many pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds often involves the formation of the thiazole ring, followed by the attachment of various functional groups. The ethoxyphenyl group could be attached using a reaction like a nucleophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques like NMR spectroscopy . This would provide information about the positions of the atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, the thiazole ring might undergo reactions like electrophilic aromatic substitution, while the ethoxy group could be involved in reactions like ether cleavage .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups like the amide group could make the compound soluble in polar solvents .Scientific Research Applications
Antimicrobial Applications
Thiazole derivatives, including compounds structurally similar to N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,6-difluorobenzamide, have been synthesized and evaluated for their antimicrobial properties. These compounds exhibited promising in vitro antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as antifungal activity against strains such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. This suggests potential therapeutic applications in treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Molecular Structure Analysis
Another study focused on the molecular structure of related benzamide derivatives through synthesis and characterization techniques, including single-crystal X-ray diffraction and DFT calculations. This research provides insights into the influence of intermolecular interactions on molecular geometry, highlighting the compound's potential for further chemical modification and application in material science or as a structural model for developing new compounds with specific properties (Karabulut et al., 2014).
Photodynamic Therapy for Cancer Treatment
The synthesis and characterization of new zinc phthalocyanine derivatives, incorporating thiazole groups, have been described for their application in photodynamic therapy (PDT). These compounds, by virtue of their structure, exhibit high singlet oxygen quantum yields, making them suitable for Type II PDT mechanisms. Their good fluorescence properties and photodegradation quantum yields position them as potential candidates for cancer treatment, leveraging their ability to generate reactive oxygen species when exposed to light (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Evaluation
Research on derivatives of thiazolidinones, including structures related to this compound, has demonstrated anticancer activity. A series of these compounds were synthesized and tested against various cancer cell lines, showing moderate to excellent anticancer activity. This indicates the potential of thiazole derivatives as a basis for developing new anticancer agents (Ravinaik et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O2S/c1-3-25-13-9-7-12(8-10-13)17-11(2)26-19(22-17)23-18(24)16-14(20)5-4-6-15(16)21/h4-10H,3H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFPRMRGRFGEJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=C(C=CC=C3F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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